molecular formula C13H16ClN3OS B1387707 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-23-8

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Cat. No. B1387707
M. Wt: 297.8 g/mol
InChI Key: HITFPRZXEPKHEW-UHFFFAOYSA-N
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Description

6-Chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CMBTA) is an organic compound that has been studied for its potential in numerous scientific applications. CMBTA is a white crystalline solid that is soluble in water, alcohol, and ether. It has a melting point of 204-206°C and a decomposition temperature of 300°C. CMBTA is used in many different fields such as medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential in numerous scientific applications. It has been used as an intermediate in the synthesis of various pharmaceuticals, including anticonvulsants, hypnotics, and anxiolytics. It has also been used as a reagent in the synthesis of other organic compounds, such as amino acids, peptides, and nucleosides. 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential use in the development of new materials and catalysts, as well as its potential application as a corrosion inhibitor.

Mechanism Of Action

The mechanism of action of 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is still not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This increases the solubility of the metal ions, allowing them to be more easily transported and utilized by cells. In addition, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been shown to have a protective effect on cells, possibly due to its antioxidant and free radical scavenging properties.

Biochemical And Physiological Effects

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been studied for its potential biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant effects, as well as to protect cells from oxidative damage. In addition, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the production of nitric oxide and to inhibit the activity of enzymes involved in the breakdown of proteins.

Advantages And Limitations For Lab Experiments

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in aqueous solutions. In addition, it is non-toxic and has low volatility, making it safe to handle and store. However, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine is not soluble in organic solvents, which limits its use in some experiments.

Future Directions

The potential applications of 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine are numerous, and further research is needed to fully explore its potential. Possible future directions include the development of new pharmaceuticals and materials, as well as its use as a corrosion inhibitor. In addition, further studies are needed to explore its biochemical and physiological effects, as well as its potential use in the treatment of various diseases. Finally, 6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine could be used to develop new catalysts and reagents for organic synthesis.

properties

IUPAC Name

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3OS/c14-10-1-2-11-12(9-10)19-13(16-11)15-3-4-17-5-7-18-8-6-17/h1-2,9H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITFPRZXEPKHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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